molecular formula C18H14F3N3O2S B11152405 N-(pyridin-4-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-(pyridin-4-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11152405
M. Wt: 393.4 g/mol
InChI Key: UYJZVYNBYOKGEB-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a trifluoromethoxyphenyl group, and a thiazole ring, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the trifluoromethoxyphenyl group. The final step involves the coupling of the pyridine ring with the thiazole derivative under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-METHOXYPHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE
  • **N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-FLUOROPHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE

Uniqueness

N-[(PYRIDIN-4-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications compared to its analogs.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-15-3-1-13(2-4-15)17-24-14(11-27-17)9-16(25)23-10-12-5-7-22-8-6-12/h1-8,11H,9-10H2,(H,23,25)

InChI Key

UYJZVYNBYOKGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC(F)(F)F

Origin of Product

United States

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